molecular formula C24H22FN3O2 B10958420 2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10958420
M. Wt: 403.4 g/mol
InChI Key: QRJJWEHWZMCOOO-UHFFFAOYSA-N
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Description

2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the quinoline structure.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a phenolic intermediate.

    Amination and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinoline cores are often investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the fluorobenzyl and methoxy groups can enhance the biological activity and selectivity of the compound.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the methoxy group might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Amino-4-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

The presence of the fluorobenzyl group in 2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile distinguishes it from similar compounds Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

2-amino-4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22FN3O2/c1-29-22-12-16(8-11-21(22)30-14-15-6-9-17(25)10-7-15)23-18-4-2-3-5-20(18)28-24(27)19(23)13-26/h6-12H,2-5,14H2,1H3,(H2,27,28)

InChI Key

QRJJWEHWZMCOOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OCC4=CC=C(C=C4)F

Origin of Product

United States

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